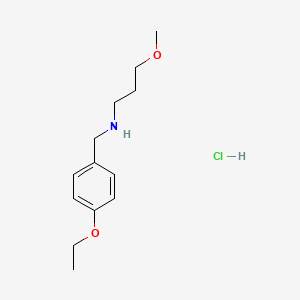
N-(4-ethoxybenzyl)-3-methoxy-1-propanamine hydrochloride
Übersicht
Beschreibung
EBPM is a chemical compound that belongs to the class of phenethylamines and is structurally similar to amphetamines. It was first synthesized in the early 2000s and has since been studied for its potential therapeutic properties. EBPM has been shown to have a high affinity for serotonin and dopamine receptors, which are neurotransmitters involved in mood regulation and reward pathways.
Wirkmechanismus
EBPM acts as a selective serotonin and dopamine reuptake inhibitor (SSDRI), which means it inhibits the reuptake of serotonin and dopamine into presynaptic neurons. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and mood regulation.
Biochemical and Physiological Effects:
EBPM has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation and reward pathways. This leads to an enhancement of neurotransmission and mood regulation, resulting in anxiolytic and antidepressant-like effects. EBPM has also been shown to have potential anti-addictive properties by reducing drug-seeking behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
EBPM has several advantages for lab experiments, including its high affinity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these neurotransmitters in mood regulation and addiction. However, EBPM also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on EBPM, including further studies on its mechanism of action, potential therapeutic applications, and toxicity. EBPM may also have applications in the development of novel treatments for addiction and mood disorders. Additionally, research may focus on the development of more selective and potent SSDRIs based on the structure of EBPM.
In conclusion, EBPM is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its high affinity for serotonin and dopamine receptors makes it a useful tool for studying the role of these neurotransmitters in mood regulation and addiction. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
EBPM has been studied for its potential therapeutic properties, particularly in the treatment of depression, anxiety, and addiction. In preclinical studies, EBPM has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation and reward pathways. EBPM has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Eigenschaften
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-methoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-3-16-13-7-5-12(6-8-13)11-14-9-4-10-15-2;/h5-8,14H,3-4,9-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYYCNQNONHIJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCCCOC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[5-({[(4-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4669407.png)



![5-(3-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4669460.png)

![2-[(2,6-dichlorophenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4669469.png)
![N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B4669477.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4669484.png)
![N-[4-(acetylamino)phenyl]-2-(3-bromophenyl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4669485.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4669493.png)
![3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4669508.png)
![5-(1,3-benzodioxol-5-yl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4669513.png)
